molecular formula C14H12N2O6 B14176384 3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate CAS No. 921212-76-2

3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate

Cat. No.: B14176384
CAS No.: 921212-76-2
M. Wt: 304.25 g/mol
InChI Key: GSFMGCGHPVGLRL-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate is a complex organic compound that features a benzofuran core structure with a nitroaniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by cyclization to form the benzofuran ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzofuran compounds .

Scientific Research Applications

3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core structure also plays a role in its activity by stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate is unique due to its combination of a benzofuran core with a nitroaniline substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

921212-76-2

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

3-(2-hydroxy-5-nitroanilino)-3H-2-benzofuran-1-one;hydrate

InChI

InChI=1S/C14H10N2O5.H2O/c17-12-6-5-8(16(19)20)7-11(12)15-13-9-3-1-2-4-10(9)14(18)21-13;/h1-7,13,15,17H;1H2

InChI Key

GSFMGCGHPVGLRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O.O

Origin of Product

United States

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